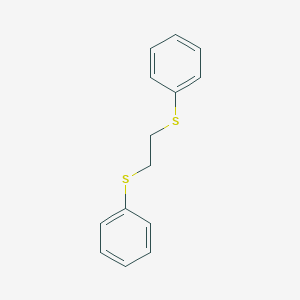

1,2-Bis(phenylthio)ethane

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylsulfanylethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCVYAFXPIMYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024625 | |

| Record name | 1,2-Bis(phenylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

622-20-8 | |

| Record name | 1,2-Bis(phenylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(phenylthio)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(phenylthio)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(phenylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethane-1,2-diylbis(thio)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(phenylthio)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E5XB82VBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Bis(phenylthio)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and chemical properties of 1,2-Bis(phenylthio)ethane, a compound of interest in various chemical synthesis applications. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physical and Chemical Data

This compound, with the CAS number 622-20-8, is a symmetrical diaryl thioether. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | Source |

| Molecular Formula | C14H14S2 | [1] |

| Molecular Weight | 246.39 g/mol | [1] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 198-202 °C at 1 mmHg | |

| Density | 1.179 g/cm³ | |

| Appearance | White to pale cream crystals or powder | |

| Solubility | Insoluble in water | |

| IUPAC Name | 1,1'-[ethane-1,2-diylbis(sulfanyl)]dibenzene | |

| InChI Key | MHCVYAFXPIMYRD-UHFFFAOYSA-N | [1] |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the reaction of thiophenol with 1,2-dibromoethane in the presence of a base. A detailed experimental protocol for this synthesis is provided below.

Synthesis of this compound from Thiophenol and 1,2-Dibromoethane

Materials:

-

Thiophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a stirrer, dissolve a specific molar equivalent of sodium hydroxide in ethanol. While stirring, slowly add one molar equivalent of thiophenol to the solution. The reaction is exothermic and results in the formation of sodium thiophenolate.

-

Reaction with 1,2-Dibromoethane: To the freshly prepared sodium thiophenolate solution, add 0.5 molar equivalents of 1,2-dibromoethane dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a specified period, typically several hours, to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water. This will cause the product to precipitate out of the solution.

-

Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with water to remove any inorganic impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The pure product will crystallize out.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven to remove any residual solvent.

-

Characterization: The identity and purity of the final product can be confirmed using various analytical techniques, such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward two-step process, starting from the deprotonation of thiophenol to form the thiophenolate anion, which then acts as a nucleophile in a substitution reaction with 1,2-dibromoethane.

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide on the Structure and Conformation of 1,2-Bis(phenylthio)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylthio)ethane is a molecule of significant interest in various fields of chemistry, including coordination chemistry, materials science, and as a structural motif in medicinal chemistry. Its flexible ethane backbone, flanked by two phenylthio substituents, gives rise to a rich conformational landscape that dictates its physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the structure and conformational preferences of this compound, supported by experimental data and theoretical calculations.

Molecular Structure and Conformations

The central feature of this compound's conformational isomerism is the rotation around the central carbon-carbon bond of the ethane bridge. This rotation leads to two primary staggered conformations: anti and gauche. In the anti conformation, the two phenylthio groups are positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180°. In the gauche conformation, the phenylthio groups are adjacent to each other, with a dihedral angle of approximately 60°.

The relative stability of the anti and gauche conformers is a balance of steric and electronic effects. While steric hindrance between the bulky phenylthio groups would typically favor the anti conformation, attractive interactions or specific solvent effects can stabilize the gauche form.

Conformational Equilibrium

The dynamic equilibrium between the anti and gauche conformers of this compound in solution can be represented as follows:

Caption: Conformational equilibrium of this compound.

Experimental Data

X-ray Crystallography

X-ray diffraction studies on metal complexes of this compound have provided valuable insights into its solid-state conformation. In a crystal structure of a gold(I) chloride complex, µ-[this compound]-bis-[chlorogold(I)], the S-C-C-S linkage adopts a trans (anti) conformation.[1] This preference for the anti-conformer in the solid state is likely driven by packing forces that favor the more extended molecular shape.

Table 1: Crystallographic Data for µ-[this compound]-bis-[chlorogold(I)] [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.382(9) |

| b (Å) | 14.878(12) |

| c (Å) | 8.975(9) |

| α (°) | 85.91(11) |

| β (°) | 100.94(12) |

| γ (°) | 87.46(13) |

| S-C-C-S Dihedral Angle | trans (anti) |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of this compound in solution. The vicinal coupling constant between the methylene protons (³JHH) is particularly informative. This coupling constant is a weighted average of the coupling constants for the anti and gauche conformers.

The relationship between the observed coupling constant (J_obs) and the mole fractions of the anti (X_a) and gauche (X_g) conformers is given by the following equation:

J_obs = X_a * J_a + X_g * J_g

where J_a and J_g are the vicinal coupling constants for the pure anti and gauche conformers, respectively. By measuring J_obs and estimating J_a and J_g from model compounds, the relative populations of the conformers can be determined. For many 1,2-disubstituted ethanes, the gauche isomer is found to be the more stable isomer in solution.[1]

Variable temperature (VT) NMR studies can provide further information on the thermodynamics of the conformational equilibrium. By monitoring the change in chemical shifts and coupling constants with temperature, the enthalpy and entropy differences between the conformers can be calculated.

Table 2: Hypothetical ¹H NMR Data for Conformational Analysis

| Parameter | Value |

| Solvent | CDCl₃ |

| Temperature (K) | 298 |

| Chemical Shift (CH₂) (ppm) | 3.15 (s) |

| ³JHH (Hz) (estimated range) | 6-8 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiophenol with 1,2-dibromoethane in the presence of a base.

Materials:

-

Thiophenol

-

1,2-Dibromoethane

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add thiophenol dropwise to the stirred solution at room temperature.

-

After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with water, and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

For variable temperature experiments, allow the sample to equilibrate at each desired temperature for 5-10 minutes before acquiring the spectrum. A typical temperature range would be from 298 K down to the freezing point of the solvent or up to a temperature where decomposition is not observed.

X-ray Crystallography

Crystal Growth:

-

Single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the comprehensive conformational analysis of this compound.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational landscape of this compound is governed by a dynamic equilibrium between anti and gauche conformers. While X-ray crystallography reveals a preference for the anti conformation in the solid state, the conformational preference in solution is more nuanced and depends on a subtle interplay of steric and electronic factors, as well as solvent effects. A comprehensive understanding of this conformational behavior, achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling, is crucial for predicting and controlling the properties of this versatile molecule in various applications, including drug design and materials science.

References

CAS number 622-20-8 chemical properties and data

An In-depth Technical Guide to 1,2-Bis(phenylthio)ethane (CAS No. 622-20-8)

This document provides a comprehensive overview of the chemical and physical properties, safety data, and relevant experimental information for this compound, CAS number 622-20-8. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Compound Identification and Structure

This compound is an organosulfur compound featuring two phenylthio groups linked by an ethane backbone.[1] It is typically a white to off-white crystalline solid at room temperature.[1][2] This compound is of interest in organic synthesis and materials science, particularly for its use as a ligand in coordination chemistry and in the development of polymers.[1][3]

| Identifier | Data |

| CAS Number | 622-20-8 |

| Molecular Formula | C14H14S2[1] |

| Molecular Weight | 246.39 g/mol [4] |

| IUPAC Name | 1,1'-[ethane-1,2-diylbis(thio)]dibenzene[5] |

| Synonyms | 1,2-Bis(phenylsulfanyl)ethane, Ethane, 1,2-bis(phenylthio)-, 2-Phenylsulfanylethylsulfanylbenzene[1] |

| InChI | 1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2[1] |

| InChIKey | MHCVYAFXPIMYRD-UHFFFAOYSA-N[1] |

| SMILES | c1ccc(SCCSc2ccccc2)cc1[4] |

Physicochemical Properties

The compound is relatively stable under standard conditions and is generally insoluble in water but more soluble in organic solvents.[1][5]

| Property | Value |

| Physical State | Solid, Powder/Crystal[2][5] |

| Color | White to Almost White[2] |

| Melting Point | 68.0 to 72.0 °C[2][5] |

| Boiling Point | 65 °C @ 2 mmHg[5] |

| Density | 1.16 g/cm³[5] |

| Flash Point | 184.6 °C[5] |

| Refractive Index | 1.646[5] |

| Water Solubility | Insoluble[5] |

| LogP (Octanol/Water) | 4.571[5] |

| Topological Polar Surface Area (TPSA) | 50.6 Ų[5] |

Safety and Hazard Information

This compound should be handled with care in a laboratory setting, following standard safety protocols for organosulfur compounds.[1]

| Hazard Class | Code & Description |

| GHS Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[2][3] |

| Hazard Statements | H315 : Causes skin irritation.[2]H319 : Causes serious eye irritation.[2]H413 : May cause long lasting harmful effects to aquatic life.[2] |

| Precautionary Statements | P264 : Wash skin thoroughly after handling.[2]P273 : Avoid release to the environment.[2]P280 : Wear protective gloves/eye protection/face protection.[2]P302 + P352 : IF ON SKIN: Wash with plenty of water.[2]P337 + P313 : If eye irritation persists: Get medical advice/attention.[2]P501 : Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols

Formation as a Byproduct in Phenyl Vinyl Sulfide Synthesis

This compound is notably formed as a major, undesired byproduct in older methods for the synthesis of phenyl vinyl sulfide from thiophenol and 1,2-dibromoethane.[6] An improved one-pot procedure that utilizes an "inverse addition" was developed to minimize the formation of this byproduct and maximize the yield of the desired vinyl sulfide.[6]

Objective: To describe the reaction conditions that lead to the formation of this compound as a byproduct.

Reactants:

-

Thiophenol

-

Sodium ethoxide

-

1,2-dibromoethane

-

Absolute ethanol (solvent)

Methodology (Leading to Byproduct Formation): A previously published method involved the addition of 1,2-dibromoethane to a solution of sodium thiophenoxide (prepared from thiophenol and sodium ethoxide).[6] This order of addition results in a low yield of the desired phenyl vinyl sulfide and affords chiefly this compound.[6] The reaction proceeds via a nucleophilic substitution mechanism where the thiophenoxide anion displaces both bromide ions on the ethane backbone.

Logical Workflow for Byproduct Formation

Caption: Reaction pathway leading to this compound.

Applications

-

Polymer Science: It is used in the synthesis of the bismaleimide resin, APO-BMI, which is incorporated into syntactic foams.[3]

-

Coordination Chemistry: It serves as a dithioether ligand in the formation of coordination complexes with metals like silver(i) and tantalum(v).[5]

Spectroscopic Data

While mass spectrometry data has been used to identify this compound in complex mixtures, readily available and detailed public spectra (such as ¹H NMR, ¹³C NMR, or IR) were not found in the consulted resources.[7][8] Researchers requiring such data may need to perform their own analytical characterization or consult specialized commercial databases.

References

- 1. CAS 622-20-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 622-20-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. This compound | 622-20-8 [chemicalbook.com]

- 4. This compound (CAS 622-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 622-20-8(this compound) | Kuujia.com [kuujia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tdx.cat [tdx.cat]

- 8. tdx.cat [tdx.cat]

1,2-Bis(phenylthio)ethane molecular weight and formula verification

An In-depth Technical Guide to 1,2-Bis(phenylthio)ethane

This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for the synthesis, and a visual representation of the synthetic workflow for this compound. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Molecular Data

This compound is a chemical compound used in various synthetic applications, including the synthesis of bismaleimide resins for syntactic foams[1][2][3]. A summary of its key quantitative data is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₄S₂[1][4][5] |

| Molecular Weight | 246.39 g/mol [1][4][5][6] |

| Melting Point | 68°C to 70°C[1][6] |

| Appearance | White to pale cream crystals or powder[3] |

| Solubility | Insoluble in water[1][2] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound via the reaction of thiophenol with 1,2-dichloroethane. This method is based on standard nucleophilic substitution reactions commonly employed for the formation of thioethers.

Materials:

-

Thiophenol

-

1,2-Dichloroethane

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

-

Addition of Thiophenol: To the stirred solution of sodium ethoxide, add thiophenol dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Addition of 1,2-Dichloroethane: After the complete addition of thiophenol, add 1,2-dichloroethane dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain it for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer with deionized water and then with brine to remove any remaining impurities.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Visualized Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. This compound | 622-20-8 [chemicalbook.com]

- 3. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 622-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide on the Solubility of 1,2-Bis(phenylthio)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Bis(phenylthio)ethane in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, predicted solubility based on chemical principles, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a solid organic compound with the chemical formula C₁₄H₁₄S₂. It is characterized by a central ethane backbone with a phenylthio group attached to each carbon atom. Its structure imparts a significant nonpolar character. The compound is known to be insoluble in water[1][2]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule with large nonpolar phenyl groups, is expected to be more soluble in nonpolar and weakly polar organic solvents. Its solubility is predicted to be lower in highly polar solvents, especially those capable of hydrogen bonding.

A study on the related compound, 1,2-bis((2-(bromomethyl)phenyl)thio)ethane, showed solubility in chloroform, dichloromethane, toluene, benzene, and acetonitrile, and insolubility in methanol, ethanol, pentane, and n-hexanes. This suggests a similar solubility profile for this compound. Furthermore, the availability of a standard solution of this compound in isooctane indicates its solubility in this nonpolar solvent[3].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Soluble | Nonpolar solvent, favorable interactions with the nonpolar phenyl and ethyl groups. |

| Toluene | Soluble | Aromatic solvent, favorable π-stacking interactions with the phenyl rings. | |

| Isooctane | Soluble | Nonpolar solvent, confirmed by the availability of a commercial standard solution[3]. | |

| Weakly Polar | Diethyl Ether | Soluble | Weakly polar aprotic solvent, likely to dissolve the compound. |

| Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds, expected to dissolve this compound. | |

| Chloroform | Soluble | Similar to DCM, a good solvent for many organic solids. | |

| Ethyl Acetate | Moderately Soluble | Moderately polar aprotic solvent, solubility may be moderate. | |

| Polar Aprotic | Acetone | Sparingly Soluble | More polar than the compound, solubility is expected to be limited. |

| Acetonitrile (ACN) | Sparingly Soluble | A polar aprotic solvent, likely to have limited solubility for the nonpolar compound. | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | Highly polar aprotic solvent, unlikely to be a good solvent. | |

| Polar Protic | Methanol | Insoluble | Highly polar protic solvent, strong hydrogen bonding network would not favor dissolution of the nonpolar solute. |

| Ethanol | Insoluble | Similar to methanol, strong intermolecular hydrogen bonding disfavors solubility. | |

| Water | Insoluble | Confirmed by multiple sources, highly polar protic solvent[1][2]. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinder or pipette

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely dissolves, it is considered "soluble."

-

If the solid does not dissolve, gently heat the mixture in a warm water bath to observe if solubility increases with temperature. Note any changes upon cooling.

-

If the solid remains undissolved, it is considered "insoluble" or "sparingly soluble."

-

Repeat the procedure for each solvent.

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature bath (e.g., shaker bath)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the analytical instrument (e.g., HPLC or UV-Vis) by plotting the instrument response against the concentration of the standard solutions.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 1,2-Bis(phenylthio)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,2-bis(phenylthio)ethane. The information presented herein is crucial for the accurate identification and characterization of this compound in various research and development settings, including drug discovery and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

| 3.15 | Singlet | 4H | Ethane Protons (-CH₂CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | C (ipso) |

| 129.0 | CH (ortho/para) |

| 126.5 | CH (meta) |

| 34.0 | -CH₂- |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3055 | C-H stretch (aromatic) | Medium |

| ~2925 | C-H stretch (aliphatic) | Medium |

| ~1580, 1480, 1440 | C=C stretch (aromatic ring) | Medium-Strong |

| ~740, 690 | C-H bend (aromatic, out-of-plane) | Strong |

| ~690 | C-S stretch | Weak-Medium |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers aiming to reproduce or verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[1]

-

Sample Preparation: A sample of this compound was dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

The spectrometer was locked onto the deuterium signal of the solvent.

-

The magnetic field was shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment was used.

-

Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

-

A spectral width of approximately 220 ppm was used.

-

A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans were typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using Fourier transformation. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra were recorded on a standard FT-IR spectrometer.

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded.

-

The sample was then placed in the beam path, and the sample spectrum was acquired.

-

Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans were averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The final absorbance or transmittance spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Spectroscopic Data Interpretation Workflow

The logical flow from the molecular structure of this compound to the interpretation of its NMR and IR spectra is visualized in the following diagram.

Caption: Workflow for Spectroscopic Data Interpretation.

References

A Technical Guide to the Fundamental Reactivity of the Thioether Functional Group

For Researchers, Scientists, and Drug Development Professionals

The thioether functional group (R-S-R'), a sulfur analog of an ether, is a prevalent and versatile moiety in organic chemistry, medicinal chemistry, and materials science. Its unique electronic properties and reactivity make it a critical component in a vast array of pharmaceuticals, natural products, and functional materials. This in-depth technical guide provides a comprehensive overview of the core reactivity of the thioether functional group, with a focus on its synthesis, oxidation, alkylation, and coordination chemistry. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual diagrams of reaction pathways are presented to serve as a valuable resource for researchers and professionals in the field.

Synthesis of Thioethers

The construction of the C-S-C linkage is a fundamental transformation in organic synthesis. Several reliable methods exist for the preparation of thioethers, with the choice of method depending on the desired structure and the nature of the starting materials.

Nucleophilic Substitution Reactions

The most common and straightforward method for synthesizing thioethers is through the nucleophilic substitution (SN2) reaction of a thiol or thiolate with an alkyl halide.[1][2][3] Thiolates, being excellent nucleophiles, readily displace leaving groups from primary and secondary alkyl halides to form the corresponding thioether.[1]

Experimental Protocol: Synthesis of an Alkyl Thioether via SN2 Reaction

-

Materials: Thiol (1.0 equiv), alkyl halide (1.1 equiv), a suitable base (e.g., NaH, K2CO3, or an amine base, 1.2 equiv), and a polar aprotic solvent (e.g., DMF, CH3CN).

-

Procedure: To a solution of the thiol in the chosen solvent, the base is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes to an hour to ensure complete formation of the thiolate. The alkyl halide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of aryl thioethers, metal-catalyzed cross-coupling reactions are indispensable.[4][5][6] Palladium, nickel, and copper catalysts are commonly employed to facilitate the coupling of aryl halides or triflates with thiols.[5][7] The general mechanism involves oxidative addition of the metal to the aryl halide, followed by coordination of the thiolate and reductive elimination to afford the aryl thioether.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of an Aryl Thioether (Buchwald-Hartwig Amination Variant)

-

Materials: Aryl halide (1.0 equiv), thiol (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), a base (e.g., Cs2CO3, NaOtBu, 2.0 equiv), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Procedure: In a glovebox or under an inert atmosphere, the aryl halide, thiol, palladium catalyst, ligand, and base are added to a Schlenk tube. The solvent is then added, and the tube is sealed. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Diagram of Metal-Catalyzed Aryl Thioether Synthesis

A generalized catalytic cycle for the synthesis of aryl thioethers.

Oxidation of Thioethers

The sulfur atom in a thioether is readily oxidized to form sulfoxides (R-S(=O)-R') and subsequently sulfones (R-S(=O)2-R').[8][9][10] This reactivity is fundamental to the metabolism of many sulfur-containing drugs and is also exploited in organic synthesis to modify the electronic and steric properties of molecules.

Oxidation to Sulfoxides

Selective oxidation of a thioether to a sulfoxide can be achieved using a variety of reagents, with hydrogen peroxide being a common and environmentally benign choice.[8][10] Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate are also effective.

Experimental Protocol: Oxidation of a Thioether to a Sulfoxide with Hydrogen Peroxide

-

Materials: Thioether (1.0 equiv), hydrogen peroxide (30% aqueous solution, 1.1-1.5 equiv), and a suitable solvent (e.g., methanol, acetic acid).

-

Procedure: The thioether is dissolved in the solvent, and the mixture is cooled in an ice bath. Hydrogen peroxide is added dropwise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC to avoid over-oxidation to the sulfone.

-

Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude sulfoxide is purified by recrystallization or column chromatography.

Oxidation to Sulfones

Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the corresponding sulfone.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

-

Materials: Thioether (1.0 equiv), a strong oxidizing agent (e.g., m-CPBA, >2.2 equiv, or KMnO4), and a suitable solvent (e.g., dichloromethane, acetic acid).

-

Procedure: The thioether is dissolved in the solvent, and the oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until complete conversion is observed by TLC.

-

Work-up and Purification: The work-up procedure depends on the oxidant used. For m-CPBA, the reaction mixture is typically washed with a solution of sodium bicarbonate and sodium sulfite. After extraction, drying, and concentration, the sulfone is purified by recrystallization or chromatography.

Diagram of Thioether Oxidation Pathway

Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.

S-Alkylation and Sulfonium Salt Formation

The lone pairs of electrons on the sulfur atom of a thioether make it nucleophilic, allowing it to react with electrophiles such as alkyl halides to form sulfonium salts.[11][12][13][14] This reaction is a key step in many biological methylation processes and is also a useful synthetic transformation.

Experimental Protocol: Synthesis of a Trialkylsulfonium Salt

-

Materials: Thioether (1.0 equiv), alkyl halide (e.g., methyl iodide, 1.1-1.5 equiv), and a polar solvent (e.g., acetone, nitromethane).

-

Procedure: The thioether is dissolved in the solvent, and the alkyl halide is added. The reaction mixture is stirred at room temperature or gently heated. The sulfonium salt often precipitates from the reaction mixture as a solid.

-

Work-up and Purification: The precipitated salt can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. If the salt is soluble, the solvent is removed under reduced pressure, and the product is triturated with a non-polar solvent.

Diagram of Sulfonium Salt Formation

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. brainkart.com [brainkart.com]

- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 10. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]

- 14. Isolation and structures of sulfonium salts derived from thioethers: [{o-C(6)H(4)(CH(2)SMe)(2)}H][NbF(6)] and [{[9]aneS(3)}H][NbF(6)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,2-Bis(phenylthio)ethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-Bis(phenylthio)ethane, a versatile sulfur-containing organic compound. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectral data, alongside an exploration of its applications in research and potential relevance in drug development.

Chemical Identity and Synonyms

This compound is a symmetrical dithioether. Its systematic and common names are crucial for accurate identification in literature and chemical databases.

The IUPAC name for this compound is {[2-(phenylsulfanyl)ethyl]sulfanyl}benzene .

It is also known by several common synonyms, including:

-

Bis(phenylthio)ethane

-

Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-

-

Ethane, 1,2-bis(phenylthio)-

-

1,2-Di(phenylthio)ethane

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value |

| Molecular Formula | C₁₄H₁₄S₂ |

| Molecular Weight | 246.39 g/mol |

| CAS Number | 622-20-8 |

| Appearance | White to pale cream or yellow crystals or powder |

| Melting Point | 68-70 °C |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

| Purity (typical) | ≥98.0% (by GC) |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is commonly achieved through a nucleophilic substitution reaction between thiophenol and 1,2-dibromoethane. A typical experimental protocol is detailed below.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

-

Thiophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard laboratory glassware and apparatus

Procedure:

-

Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic and results in the formation of sodium thiophenolate.

-

Reaction with 1,2-Dibromoethane: To the freshly prepared sodium thiophenolate solution, add 1,2-dibromoethane dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~7.20-7.40 (m, 10H) | Aromatic protons (C₆H₅) |

| ~3.15 (s, 4H) | Methylene protons (-CH₂-CH₂-) |

Fourier-Transform Infrared (FTIR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1580, 1480, 1440 | Aromatic C=C stretch |

| ~740, 690 | C-H out-of-plane bend (monosubstituted benzene) |

| ~670 | C-S stretch |

Mass Spectrometry (MS):

| m/z | Assignment |

| 246 | [M]⁺ (Molecular ion) |

| 137 | [C₆H₅SCH₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Applications in Research and Drug Development

This compound serves as a valuable building block and ligand in various areas of chemical research, with potential implications for drug discovery and development.

5.1. Organic Synthesis and Catalysis

The sulfur atoms in this compound can act as coordinating atoms for transition metals, making it a useful bidentate ligand in catalysis. Its flexible ethane bridge allows it to form stable chelate complexes with various metal centers. These complexes can be employed as catalysts in a range of organic transformations.

Workflow illustrating the use of this compound as a ligand in catalysis.

5.2. Medicinal Chemistry and Drug Design

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motif is of interest in medicinal chemistry. The thioether linkage is present in various biologically active molecules. The lipophilic nature of the phenyl groups and the flexibility of the ethane linker can be exploited in the design of new molecules with potential therapeutic activities. It can serve as a scaffold for the synthesis of more complex molecules to be evaluated for their biological properties. For instance, the core structure can be functionalized to interact with specific biological targets.

The development of novel bioactive compounds often involves the synthesis of a library of related structures. This compound can be a starting point for such a library, where modifications to the phenyl rings or the ethane bridge can lead to compounds with diverse pharmacological profiles.

Logical flow from a core scaffold to a potential drug candidate.

Conclusion

This compound is a readily accessible and versatile compound with established utility in organic synthesis and potential as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a summary of its spectral characteristics. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of novel molecular architectures and the exploration of new chemical space in the quest for future therapeutics.

Navigating the Volatile World of Organosulfur Compounds: A Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds, a diverse class of molecules integral to numerous biological processes and pharmaceutical applications, are characterized by their unique chemical properties and, often, their potent and unpleasant odors. While indispensable in drug discovery and development, their handling necessitates a robust understanding of their potential health and safety risks. This guide provides a comprehensive overview of the essential guidelines for the safe management of organosulfur compounds in a laboratory setting, with a focus on protecting researchers and ensuring the integrity of their work.

Core Safety and Handling Principles

The safe handling of organosulfur compounds hinges on a multi-faceted approach encompassing administrative controls, appropriate personal protective equipment (PPE), and strict adherence to established protocols for storage, use, and disposal. Many of these compounds, particularly thiols (mercaptans) and sulfides, are volatile and possess extremely low odor thresholds, making containment a primary concern to prevent widespread odor complaints and potential health effects.

Engineering Controls and Personal Protective Equipment (PPE)

All work with volatile or malodorous organosulfur compounds must be conducted within a properly functioning chemical fume hood.[1] The sash should be kept as low as possible to maximize containment.[1] To prevent the release of noxious vapors into the environment, the use of a cold trap or a bleach trap is recommended.[1]

A comprehensive PPE regimen is mandatory. This includes:

-

Eye Protection: Safety goggles or a full-face shield are essential to protect against splashes.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2]

-

Body Protection: A lab coat or a chemical-resistant apron is necessary to protect against spills.[2]

-

Footwear: Closed-toe, chemical-resistant shoes are required.[2]

-

Respiratory Protection: For situations with a risk of high exposure or in poorly ventilated areas, a respirator may be necessary. The specific type of respirator will depend on the compound and the potential exposure level.[2]

Storage and Disposal

Proper storage is crucial to prevent accidents and degradation of the compounds. Organosulfur compounds should be stored in tightly sealed containers, with the caps reinforced with Teflon tape.[1][3] Storage should be in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Waste disposal must be handled with care. All solid and liquid waste containing organosulfur compounds should be collected in designated, labeled hazardous waste containers.[5] Glassware and other equipment that have come into contact with these compounds should be decontaminated immediately after use by soaking in a bleach solution, preferably overnight, within a fume hood.[5] Malodorous disposable items like gloves and paper towels should be sealed in a zip-lock bag and placed in a designated hazardous waste container.[3]

Quantitative Toxicity Data

Understanding the toxicity of specific organosulfur compounds is critical for risk assessment. The following tables summarize key quantitative data, including permissible exposure limits (PELs) and toxicity values (LD50 and LC50) for several commonly used organosulfur compounds.

| Compound | OSHA PEL (TWA) | NIOSH REL (Ceiling/TWA) |

| Methyl Mercaptan | 10 ppm (Ceiling)[1][6] | 0.5 ppm (15-min Ceiling)[1][6] |

| Ethyl Mercaptan | 10 ppm (Ceiling)[7] | 0.5 ppm (15-min Ceiling)[7] |

| Thiophenol | None listed[8] | 0.1 ppm (15-min Ceiling)[9] |

| Dimethyl Sulfide | None listed | None listed |

| Diethyl Sulfide | None listed | None listed |

| Dimethyl Sulfoxide | None listed | None listed |

Table 1: Occupational Exposure Limits for Selected Organosulfur Compounds. TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Ceiling is a concentration that should not be exceeded at any time.

| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit/Rat) | Inhalation LC50 (Rat, 4h) |

| Methyl Mercaptan | Data not available | Data not available | 675 ppm[10] |

| Ethyl Mercaptan | 682 mg/kg[11][12] | >2,000 mg/kg (Rabbit)[13] | 4420 ppm[12] |

| Thiophenol | 46.2 mg/kg[14] | 134 mg/kg (Rabbit)[15] | 33 ppm[15][16] |

| Dimethyl Sulfide | 3,300 mg/kg[17][18] | >5,000 mg/kg (Rabbit)[17] | 102 mg/L[17][19] |

| Diethyl Sulfide | >5,000 mg/kg[5] | Data not available | 102 mg/L[5] |

| Dimethyl Sulfoxide | 28,300 mg/kg[20] | 40,000 mg/kg[20] | >5.33 mg/L[20] |

Table 2: Acute Toxicity Data for Selected Organosulfur Compounds. LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration in air that is lethal to 50% of a test population.

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For frostbite from liquefied gas, rewarm the affected area in a water bath at 40-42°C.[1] Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Spills: For small spills, alert personnel in the immediate area and absorb the material with an inert absorbent, then place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact the appropriate emergency response team.[3]

Experimental Protocols for Toxicity Assessment

A tiered approach is often used for the toxicological evaluation of compounds, starting with in vitro studies.[10]

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Exposure: Treat the cells with various concentrations of the organosulfur compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[21]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[22] The intensity of the purple color is proportional to the number of viable cells.

In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and histones, leaving behind the DNA as a nucleoid.[7]

-

Alkaline Unwinding: Incubate the slides in an alkaline solution (pH > 13) to unwind the DNA and expose single-strand breaks.[23]

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."[7]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.[18]

-

Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.[18]

In Vivo Dermal Toxicity: OECD 402 Guideline

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.

Methodology:

-

Animal Selection: Typically, adult rats are used.[9]

-

Dose Application: The test substance is applied to a shaved area of the animal's back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing for 24 hours.[9][12]

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.[12]

-

Endpoints: The primary endpoint is the LD50, but other signs of toxicity such as skin irritation, changes in body weight, and pathological findings at necropsy are also recorded.[17]

In Vivo Inhalation Toxicity: OECD 403 Guideline

This guideline is used to determine the acute toxicity of a substance administered via inhalation.

Methodology:

-

Exposure System: The study is conducted using a dynamic airflow inhalation exposure system, with rodents (commonly rats) exposed in nose-only or whole-body chambers.[24][25]

-

Exposure: Animals are typically exposed for 4 hours to a precisely controlled concentration of the test substance as a gas, vapor, or aerosol.[5][24]

-

Observation: Following exposure, the animals are observed for 14 days for signs of toxicity, respiratory distress, and mortality.[5][24]

-

Endpoints: The primary endpoint is the LC50. Body weight changes and gross pathological findings are also recorded.[24]

Signaling Pathways and Biological Interactions

Organosulfur compounds can exert their biological effects through various signaling pathways. Understanding these interactions is crucial for drug development and for assessing potential toxicity.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Some organosulfur compounds can activate this pathway, leading to the expression of cytoprotective genes.

References

- 1. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. newindycatawba.com [newindycatawba.com]

- 4. researchgate.net [researchgate.net]

- 5. cpchem.com [cpchem.com]

- 6. nj.gov [nj.gov]

- 7. Ethyl mercaptan - IDLH | NIOSH | CDC [cdc.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Thiophenol - Wikipedia [en.wikipedia.org]

- 10. 2. Methyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 1. Ethyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. itislegend.com [itislegend.com]

- 13. img.guidechem.com [img.guidechem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. Dimethyl Sulfide | (CH3)2S | CID 1068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. GSH redox cycling [flipper.diff.org]

A Theoretical Investigation into the Electronic Structure of 1,2-Bis(phenylthio)ethane: A Computational Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 1,2-Bis(phenylthio)ethane. In the absence of specific experimental and computational studies on this molecule in the reviewed literature, this document outlines a robust computational workflow based on established quantum chemical methods. This guide details the procedural steps from geometry optimization to the analysis of molecular orbitals and electronic properties, serving as a foundational resource for researchers investigating the properties and reactivity of this compound and related organic molecules. The presented data, while hypothetical, is representative of the expected outcomes from such theoretical calculations.

Introduction

This compound is an organic molecule containing two phenylthio groups linked by an ethane bridge. Understanding its electronic structure is crucial for predicting its chemical reactivity, stability, and potential applications in materials science and drug development. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful avenue to investigate these properties at the molecular level. This guide focuses on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are workhorses of modern computational chemistry.[1][2]

Theoretical Methodology

A typical computational investigation into the electronic structure of an organic molecule like this compound involves a series of sequential steps. These steps are designed to first identify the most stable molecular conformation and then to calculate a variety of electronic properties based on this optimized geometry.

Computational Workflow

The logical flow of the theoretical calculations is depicted in the diagram below. This workflow begins with defining the initial molecular structure and proceeds through geometry optimization and subsequent property calculations.

References

Methodological & Application

Detailed Synthesis Protocol for 1,2-Bis(phenylthio)ethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2-Bis(phenylthio)ethane, a valuable building block in organic synthesis. The protocol outlined below is based on established chemical principles and provides a reliable method for the preparation of this compound.

Chemical Reaction and Stoichiometry

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of two equivalents of thiophenol with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the thiol group of thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions from the ethane backbone.

Reaction Scheme:

2 C₆H₅SH + BrCH₂CH₂Br + 2 NaOH → C₆H₅SCH₂CH₂SC₆H₅ + 2 NaBr + 2 H₂O

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Thiophenol (C₆H₅SH) | 2.20 g (20 mmol) |

| 1,2-Dibromoethane (BrCH₂CH₂Br) | 1.88 g (10 mmol) |

| Sodium Hydroxide (NaOH) | 0.80 g (20 mmol) |

| Solvent | |

| Ethanol (C₂H₅OH) | 50 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₄S₂ |

| Molecular Weight | 246.39 g/mol |

| Theoretical Yield | 2.46 g |

| Appearance | White to off-white solid |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Reagents:

-

Thiophenol (C₆H₅SH)

-

1,2-Dibromoethane (BrCH₂CH₂Br)

-

Sodium Hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Diethyl ether ((C₂H₅)₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.80 g (20 mmol) of sodium hydroxide in 50 mL of ethanol.

-

Addition of Thiophenol: To the stirred solution, slowly add 2.20 g (20 mmol) of thiophenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of sodium thiophenolate.

-

Addition of 1,2-Dibromoethane: Attach a reflux condenser to the flask. Add 1.88 g (10 mmol) of 1,2-dibromoethane to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and continue stirring for 4 hours.

-

Work-up:

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

To the residue, add 50 mL of deionized water and 50 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution, 50 mL of deionized water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound as a white to off-white solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

-

Obtain an IR spectrum to identify the functional groups.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 1,2-Bis(phenylthio)ethane in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(phenylthio)ethane as a versatile dithioether ligand in coordination chemistry. The following sections detail its synthesis, the preparation of its metal complexes, its applications in catalysis, and relevant characterization data.

Introduction to this compound as a Ligand

This compound, a flexible bidentate ligand, coordinates to metal centers through its two sulfur donor atoms. This chelation forms a stable five-membered ring, influencing the geometry and reactivity of the resulting coordination complexes. Its phenyl substituents allow for modifications to tune the electronic and steric properties of the ligand, making it a valuable building block in the design of novel catalysts and functional materials.

Synthesis of the Ligand and its Metal Complexes

A general workflow for the synthesis of this compound and its subsequent use in the formation of metal complexes is outlined below.

Caption: General workflow for the synthesis of this compound and its metal complexes.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar dithioether ligands.

Materials:

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride (2.0 equivalents) with hexane to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thiophenol (2.0 equivalents) dropwise to the stirred suspension. Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete deprotonation, forming sodium thiophenolate.

-

Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 12-18 hours.

-

After cooling to room temperature, quench the reaction by carefully adding deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a square planar palladium(II) complex, cis-[PdCl₂(this compound)].

Materials:

-

This compound

-

Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 equivalent) in warm acetonitrile.

-

In a separate flask, dissolve potassium tetrachloropalladate(II) (1.0 equivalent) in a minimal amount of water and add it to the ligand solution.

-

Stir the resulting mixture at room temperature for 4-6 hours, during which a yellow precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water, followed by a small amount of cold acetonitrile, and finally with diethyl ether.

-

Dry the product under vacuum.

Applications in Homogeneous Catalysis

Complexes of this compound, particularly with palladium, are potential catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The dithioether ligand can stabilize the palladium center and influence its catalytic activity.

Logical Pathway for Suzuki-Miyaura Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The this compound ligand would be coordinated to the palladium center throughout this cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling